Vigabatrin-13C-d2 (hydrochloride): A Technical Guide to its Role as a Stable Isotope-Labeled Internal Standard in Pharmacokinetic Research
Vigabatrin-13C-d2 (hydrochloride): A Technical Guide to its Role as a Stable Isotope-Labeled Internal Standard in Pharmacokinetic Research
Executive Summary
Vigabatrin (γ-vinyl-GABA) is a rationally designed, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), widely used in the management of refractory complex partial seizures and infantile spasms[1]. To accurately quantify vigabatrin in complex biological matrices during pharmacokinetic and therapeutic drug monitoring (TDM) studies, researchers rely on highly specific analytical methods. Vigabatrin-13C-d2 (hydrochloride) serves as the premier stable isotope-labeled internal standard (SIL-IS) for these assays[2]. This whitepaper explores the biochemical mechanisms of vigabatrin, the analytical causality behind using its isotopologue, and provides a validated, self-contained protocol for LC-MS/MS quantification.
Chemical and Structural Profiling
Vigabatrin-13C-d2 (hydrochloride) is a synthetic derivative of vigabatrin where specific carbon and hydrogen atoms have been replaced with their heavier stable isotopes (Carbon-13 and Deuterium)[3]. This isotopic labeling increases the molecular weight by exactly 3 Daltons compared to the unlabeled drug, providing a distinct mass-to-charge (m/z) signature while preserving identical physicochemical properties.
Table 1: Physicochemical Properties of Vigabatrin-13C-d2 (hydrochloride)
| Property | Specification |
| Formal Name | 4-aminohex-5-enoic-6-13C-6,6-d2 acid, monohydrochloride[2] |
| Synonyms | γ-Vinyl GABA-13C-d2[3] |
| CAS Number | 2749628-08-6[3] |
| Molecular Formula | C5[13C]H9D2NO2 • HCl[2] |
| Formula Weight | 168.6 g/mol [2] |
| Isotopic Purity | ≥99% deuterated forms (d1-d2); ≤1% d0[2] |
| Solubility | Soluble in Water[3] |
Mechanism of Action: The GABA-T Inhibition Pathway
Expertise & Experience: Understanding the pharmacodynamics of vigabatrin is critical for interpreting pharmacokinetic data. Vigabatrin is a structural analogue of GABA with a vinyl appendage. It functions as a "suicide substrate" or mechanism-based irreversible inhibitor of GABA-T[1].
Causality: In the central nervous system, GABA-T is the primary enzyme responsible for the catabolism of GABA into succinic semialdehyde. By covalently binding to the active site of GABA-T, vigabatrin halts this degradation pathway[4]. Because the inhibition is irreversible, the pharmacological effect outlasts the drug's relatively short plasma half-life (5–7 hours), as the restoration of GABA-T activity requires the de novo synthesis of the enzyme[5]. This leads to a sustained, widespread elevation of GABA concentrations in the brain, enhancing inhibitory neurotransmission and raising the seizure threshold[1].
Mechanism of Vigabatrin: Irreversible inhibition of GABA-T preventing GABA degradation.
The Analytical Causality of Stable Isotope-Labeled Internal Standards (SIL-IS)
In bioanalytical research, quantifying vigabatrin in complex matrices (e.g., plasma, serum, dried blood spots) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity[6]. However, LC-MS/MS is highly susceptible to matrix effects—where co-eluting endogenous components suppress or enhance the ionization of the target analyte in the electrospray ionization (ESI) source.
Why Vigabatrin-13C-d2? Vigabatrin-13C-d2 (hydrochloride) is utilized as a SIL-IS because it shares identical physicochemical properties (pKa, lipophilicity) with the unlabeled analyte but differs in mass (+3 Da)[2].
Causality: During chromatography, the SIL-IS co-elutes exactly with vigabatrin. Consequently, it experiences the exact same matrix-induced ionization suppression or enhancement. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, researchers mathematically cancel out the matrix effect, ensuring that the final quantification is strictly proportional to the analyte's true concentration[7].
Experimental Protocol: LC-MS/MS Quantification Workflow
Trustworthiness: The following protocol is a self-validating system synthesized from established pharmacokinetic monitoring standards[6],[8]. The inclusion of Vigabatrin-13C-d2 ensures internal validation of extraction recovery and ionization efficiency.
Step 1: Reagent Preparation
-
Stock Solutions: Prepare a primary stock of Vigabatrin (1 mg/mL) and Vigabatrin-13C-d2 (1 mg/mL) in 50:50 methanol:water.
-
Working IS Solution: Dilute the Vigabatrin-13C-d2 stock to a working concentration of 500 ng/mL in 100% acetonitrile.
-
Causality: Using acetonitrile as the diluent allows the IS solution to simultaneously act as the protein precipitation agent, minimizing volumetric errors.
-
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (or serum) into a microcentrifuge tube.
-
Add 150 µL of the Working IS Solution (acetonitrile containing Vigabatrin-13C-d2).
-
Vortex aggressively for 2 minutes.
-
Causality: Vigorous mixing denatures plasma proteins to prevent analytical column clogging and forces the release of any protein-bound vigabatrin into the solvent.
-
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
Step 3: Liquid Chromatography (LC) Conditions
-
Column: Reversed-phase C18 column (e.g., XTerra C18 or Zorbax Eclipse C8, 150 × 4.6 mm, 5 µm)[6],[8].
-
Mobile Phase: Isocratic elution using Acetonitrile:Water (50:50, v/v) containing 0.025% to 0.15% formic acid[6].
-
Causality: Formic acid provides the necessary protons (H+) to facilitate positive ion formation [M+H]+ during electrospray ionization.
-
-
Flow Rate: 0.1 to 0.5 mL/min.
-
Injection Volume: 5 µL.
Step 4: Mass Spectrometry (MS/MS) Detection
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Vigabatrin Transition: m/z 130.1 → 71.0 (Note: m/z 129.57 > 70.99 in some high-resolution instruments[6]).
-
Vigabatrin-13C-d2 Transition: m/z 133.1 → 74.0 (Accounts for the exact +3 Da mass shift).
LC-MS/MS Workflow: Sample preparation to MRM quantification using Vigabatrin-13C-d2.
Conclusion
Vigabatrin-13C-d2 (hydrochloride) is an indispensable molecular tool for the precise quantification of vigabatrin. By neutralizing matrix effects and standardizing extraction recoveries, this stable isotope-labeled standard ensures that pharmacokinetic studies yield high-fidelity data. Understanding both the neurochemical targets of the drug and the analytical causality of its isotopologue allows researchers to develop robust, self-validating assays critical for advancing antiepileptic drug monitoring.
References
-
Patsnap Synapse. "What is the mechanism of Vigabatrin?" 4
-
MDPI. "Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development." 1
-
ResearchGate. "Mechanism of action of vigabatrin: Correcting misperceptions."5
-
Biomol. "Vigabatrin-13C-d2 (hydrochloride) | CAS 2749628-08-6." 3
-
ResearchGate. "Quantification of Vigabatrin in Human Plasma by Liquid Chromatography–Electrospray Tandem Mass Spectrometry." 6
-
PubMed. "Vigabatrin in Dried Plasma Spots: Validation of a Novel LC-MS/MS Method and Application to Clinical Practice." 8
-
Labscoop. "Vigabatrin-13C-d2 (hydrochloride)." 7
-
Cayman Chemical. "PRODUCT INFORMATION: Vigabatrin-13C-d2 (hydrochloride)." 2
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Vigabatrin-13C-d2 (hydrochloride) | CAS 2749628-08-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vigabatrin---13-C-d-2--(hydro-chloride), 1MG | Labscoop [labscoop.com]
- 8. Vigabatrin in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
